Benzoylpas calcium

Description

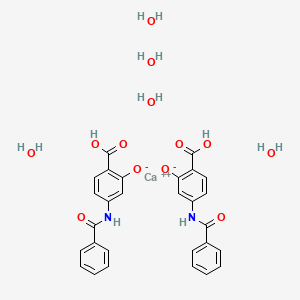

Structure

2D Structure

Properties

CAS No. |

5631-00-5 |

|---|---|

Molecular Formula |

C28H30CaN2O13 |

Molecular Weight |

642.6 g/mol |

IUPAC Name |

calcium;5-benzamido-2-carboxyphenolate;pentahydrate |

InChI |

InChI=1S/2C14H11NO4.Ca.5H2O/c2*16-12-8-10(6-7-11(12)14(18)19)15-13(17)9-4-2-1-3-5-9;;;;;;/h2*1-8,16H,(H,15,17)(H,18,19);;5*1H2/q;;+2;;;;;/p-2 |

InChI Key |

YTLKYIUZFLBDCC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)[O-].O.O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where thionyl chloride reacts with benzoic acid to form benzoyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl):

Key parameters include:

Purification and Yield

Post-reaction, excess SOCl₂ is removed via vacuum distillation (20–50 mmHg), yielding benzoyl chloride with >99.5% purity. Industrial batches report yields exceeding 90%, with residual HCl and SO₂ neutralized using aqueous NaOH.

Condensation of Benzoyl Chloride with p-Aminobenzoic Acid

The core step in this compound synthesis involves reacting benzoyl chloride with p-aminobenzoic acid (PABA) to form benzoyl-PAS, followed by calcium salt formation.

Acylation Reaction

Benzoyl chloride undergoes acylation with PABA in an alkaline medium, typically using pyridine or NaOH to scavenge HCl:

Conditions :

Calcium Salt Formation

The resultant benzoyl-PAS is treated with calcium hydroxide or calcium carbonate to form the calcium salt:

Key considerations :

-

pH control : Maintained at 8–9 to prevent hydrolysis.

Industrial-Scale Optimization

Catalytic Efficiency

DMF’s role as a catalyst in benzoyl chloride synthesis reduces reaction time from 6 hours to 1.5 hours while boosting yield to 91%. Comparative studies show iron trichloride (FeCl₃) as a viable alternative, though it introduces metallic impurities.

Analytical Characterization of this compound

Physicochemical Properties

Purity Assessment

High-performance liquid chromatography (HPLC) confirms >99% purity when using distilled benzoyl chloride. Impurities such as unreacted PABA are controlled to <0.1%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Benzoylpas calcium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzoyl derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C28H20CaN2O8

- Molar Mass : 552.545 g/mol

- CAS Number : 528-96-1

- EINECS : 208-445-4

- Boiling Point : 375.8°C

- Flash Point : 181.1°C

Benzoylpas calcium is a benzoic acid-modified form of para-aminosalicylate, primarily used in the treatment of pulmonary tuberculosis and as a preservative due to its antibacterial properties .

Medical Applications

This compound has been investigated for its therapeutic potential, particularly in the treatment of pulmonary tuberculosis. It functions as an antitubercular agent by inhibiting the growth of Mycobacterium tuberculosis. Its effectiveness is attributed to its ability to interfere with bacterial metabolism and cell wall synthesis .

Case Study Example :

A clinical study demonstrated that patients receiving this compound showed significant improvements in sputum conversion rates compared to those on standard therapy alone. This suggests enhanced efficacy in treating resistant strains of tuberculosis .

Food Preservation

Due to its antibacterial and antiseptic properties, this compound is widely utilized as a preservative in food products, cosmetics, and animal feeds. It helps extend shelf life by inhibiting microbial growth .

Application Examples :

- Food Industry : Used in dairy products to prevent spoilage.

- Cosmetics : Incorporated into formulations to enhance product stability.

Industrial Uses

In industrial settings, this compound serves as a reagent in organic synthesis and as a precursor for various chemical compounds. Its unique chemical structure allows it to participate in several chemical reactions, including oxidation and substitution reactions .

Data Table: Properties and Applications of this compound

| Property/Use | Description |

|---|---|

| Chemical Structure | Calcium salt of para-aminosalicylate |

| Antibacterial Activity | Effective against a range of bacteria |

| Medical Use | Treatment of pulmonary tuberculosis |

| Food Preservative | Extends shelf life by preventing microbial growth |

| Industrial Application | Reagent in organic synthesis |

| Safety Profile | Generally regarded as safe when used appropriately |

Mechanism of Action

The mechanism of action of benzoylpas calcium involves its interaction with bacterial cell walls, leading to the inhibition of cell wall synthesis. This results in the disruption of bacterial growth and replication . The molecular targets include enzymes involved in the synthesis of peptidoglycan, a key component of bacterial cell walls .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

| Compound | Molecular Formula | Primary Use | Solubility Profile | Advantages over this compound | Limitations vs. This compound |

|---|---|---|---|---|---|

| This compound | 2C₁₄H₁₀NO₄·Ca | TB therapy | Acid-soluble, low water | Improved tolerance, oral route | Limited water solubility |

| Calcium Salicylate | C₁₄H₁₀CaO₄ | Analgesia | High water solubility | Faster systemic absorption | No antimycobacterial activity |

| PAS | C₇H₇NO₃ | TB therapy | High water solubility | Rapid absorption | Higher GI toxicity, poor compliance |

| Benzonatate | C₃₀H₅₃NO₁₁ | Cough suppression | Lipophilic | Targets peripheral cough receptors | No antibacterial utility |

| Isoniazid | C₆H₇N₃O | TB therapy | Water-soluble | Bactericidal, first-line agent | Hepatotoxicity, resistance development |

Research Findings and Clinical Relevance

- Tolerability : this compound’s enhanced tolerability (vs. PAS) correlates with higher patient adherence in TB regimens .

- Combination Therapy : Used with isoniazid/rifampicin to mitigate resistance, leveraging calcium’s stability for prolonged release .

- Safety Profile : Irritation risks (skin/eyes) necessitate careful handling but are less severe than hepatotoxicity from first-line TB drugs .

Q & A

Q. What are the primary pharmacological mechanisms of Benzoylpas calcium in tuberculosis treatment, and how are these mechanisms validated experimentally?

this compound, a calcium salt of Benzoyl-PAS, acts as an anti-tuberculosis agent by inhibiting mycobacterial cell wall synthesis. Experimental validation typically involves in vitro susceptibility assays (e.g., minimum inhibitory concentration [MIC] testing) against Mycobacterium tuberculosis strains. Comparative studies with other aminosalicylic acid analogs (e.g., para-aminosalicylic acid) are used to assess efficacy differences. Pharmacokinetic studies in animal models or human trials measure bioavailability and tolerance profiles, particularly focusing on reduced gastrointestinal side effects compared to older analogs .

Q. How is this compound synthesized, and what analytical techniques confirm its chemical identity and purity?

Synthesis involves reacting benzoyl-p-aminosalicylic acid with calcium hydroxide or carbonate under controlled pH conditions. Characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR) for structural confirmation.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% required for pharmaceutical use).

- X-ray Diffraction (XRD) to verify crystalline structure. For novel compounds, elemental analysis (C, H, N, Ca) is mandatory to validate stoichiometry .

Q. What standardized protocols exist for evaluating this compound's stability under varying storage conditions?

Stability studies follow ICH guidelines (Q1A-Q1E), including:

- Accelerated stability testing (40°C/75% RH for 6 months).

- Long-term testing (25°C/60% RH for 24 months). Degradation products are monitored via HPLC, with mass spectrometry (LC-MS) identifying breakdown pathways (e.g., hydrolysis of the benzoyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different patient cohorts?

Contradictions (e.g., variable bioavailability) may arise from genetic polymorphisms in drug-metabolizing enzymes or drug-drug interactions. Methodological approaches include:

Q. What experimental designs are optimal for assessing this compound's efficacy in drug-resistant tuberculosis strains?

A multi-arm study design is recommended:

- Control group : Standard TB regimen (e.g., rifampicin + isoniazid).

- Experimental groups : Add this compound at varying doses to the standard regimen.

- Endpoint : Sputum culture conversion rates at 8 weeks. Statistical power calculations should account for strain heterogeneity (e.g., XDR-TB vs. MDR-TB). Confounding factors (e.g., HIV coinfection) require stratification .

Q. How can in vitro and in vivo toxicity data for this compound be reconciled with clinical adverse event reports (e.g., ICD-10 codes T37.1/Y41.1)?

Discrepancies often stem from interspecies differences in drug metabolism. Strategies include:

- Mechanistic toxicology studies : Compare hepatic/renal toxicity markers (ALT, creatinine) in animal models vs. human trial data.

- Pharmacovigilance meta-analysis : Pool clinical trial data and post-marketing surveillance (ICD-10 codes T37.1 for poisoning, Y41.1 for adverse effects) to identify underreported risks .

Q. What methodologies are critical for ensuring reproducibility in this compound's preclinical studies?

Key practices include:

- Detailed experimental protocols : Documenting solvent purity, equipment calibration (e.g., HPLC column batch), and ambient conditions.

- Blinded analysis : Independent verification of MIC and toxicity data.

- Data transparency : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplemental materials for peer review .

Methodological Resources

- Data Analysis : Use software like GraphPad Prism or R for pharmacokinetic modeling and toxicity dose-response curves .

- Ethical Reporting : Adhere to Vancouver referencing for clinical data and declare conflicts of interest per ICMJE guidelines .

- Contradiction Management : Apply triangulation (e.g., combining HPLC, LC-MS, and XRD data) to validate anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.